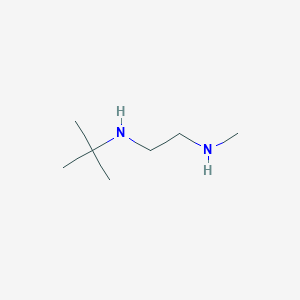

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Übersicht

Beschreibung

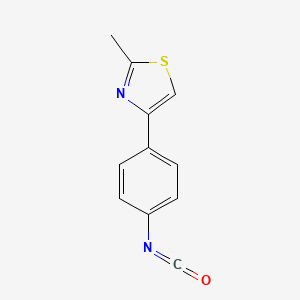

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine, commonly known as DOx, is a psychoactive substance that belongs to the family of phenethylamines. DOx is a potent agonist of the serotonin receptor, which is responsible for regulating mood, cognition, and behavior. The chemical structure of DOx is similar to other hallucinogens, such as LSD and psilocybin, but it has a longer duration of action and a more intense effect on the central nervous system.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Material Science

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine, due to its unique structural features, has been explored in various scientific research areas, particularly focusing on chemical synthesis and material science. It's worth noting that while the direct references to this specific compound in research are limited, compounds with similar functional groups or structural motifs have been extensively studied, providing insights into potential applications.

Energetic Materials Synthesis Research on nitrogen-rich compounds for energetic materials has highlighted the synthesis of derivatives with significant potential in this field. For example, the synthesis of functionalized tetrazenes demonstrates the exploration of nitrogen-rich frameworks for applications in energetic materials, highlighting the ongoing interest in developing compounds with enhanced performance in this area (Heppekausen, Klapötke, & Sproll, 2009).

Advanced Polymer Materials The development of polyamide and poly(amide-imide)s incorporating specific functional groups, such as 1,3,4-oxadiazole rings, showcases the compound's relevance in creating novel polymer materials. These polymers exhibit desirable properties like good solubility, film-forming ability, and high thermal stability, making them suitable for various technological applications (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).

Antimicrobial Activity The synthesis and antimicrobial screening of novel series of imidazo-[1,2-a]pyridine derivatives, including compounds structurally related to 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine, have been conducted to discover new bioactive molecules. These efforts aim at addressing the need for effective antimicrobial agents against a range of pathogens, indicating the potential of such compounds in medicinal chemistry (Desai et al., 2012).

Organocatalysis The compound's structural motif is relevant in the context of organocatalysis, as demonstrated by research into N-heterocyclic carbene (NHC)-organocatalyzed polymerizations. This area explores the synthesis of telechelic and block copolymers, highlighting the utility of related structures in initiating polymerization reactions and the synthesis of advanced materials (Bakkali-Hassani et al., 2018).

Wirkmechanismus

Target of Action

The primary targets of the compound “1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine” are currently unknown. The compound is structurally similar to other oxazole derivatives, which have been shown to interact with various biological targets . .

Mode of Action

Oxazole derivatives are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and covalent modification . The exact mechanism for this compound would depend on its specific target(s).

Pharmacokinetics

The compound’s physicochemical properties suggest it may have high gastrointestinal absorption and bbb permeability . The compound’s lipophilicity (Log Po/w) suggests it may have good bioavailability .

Eigenschaften

IUPAC Name |

1-(2,5-dimethyl-1,3-oxazol-4-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5-7(4-8-3)9-6(2)10-5/h8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRLPXDQADCHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

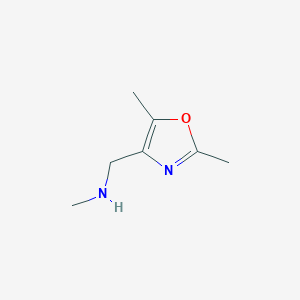

CC1=C(N=C(O1)C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428719 | |

| Record name | 1-(2,5-Dimethyl-1,3-oxazol-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine | |

CAS RN |

859850-63-8 | |

| Record name | 1-(2,5-Dimethyl-1,3-oxazol-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S)-2-hydroxycycloheptyl]methylazanium](/img/structure/B1599491.png)

![11-Chlorodibenzo[b,f][1,4]oxazepine](/img/structure/B1599496.png)

![5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B1599507.png)